Product packaging for mAChR-IN-1(Cat. No.:)

mAChR-IN-1

Cat. No.: B1139293
M. Wt: 488.4 g/mol
InChI Key: WJLRTFJPHDSXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cholinergic Neurotransmission and mAChRs in Biological Systems

Cholinergic neurotransmission begins with the synthesis of acetylcholine (B1216132) in the presynaptic terminal. Following its release into the synaptic cleft, ACh can bind to and activate mAChRs on the postsynaptic membrane or modulate activity at presynaptic receptors. Unlike nicotinic receptors, which are ligand-gated ion channels, mAChRs mediate slower, longer-lasting responses through their coupling to intracellular G proteins guidetopharmacology.org. This G protein coupling links mAChR activation to various effector systems, including adenylyl cyclase, phospholipase C, and ion channels, leading to changes in intracellular signaling molecules like cAMP, IP3, and calcium guidetopharmacology.orgnih.govnih.gov. The widespread distribution and varied signaling pathways of mAChRs underscore their critical roles in regulating numerous biological functions nih.govnih.govarctomsci.com. Research employing tools like mAChR-IN-1 helps to elucidate the contributions of mAChR activity to these complex physiological processes by blocking the effects of endogenous acetylcholine or other agonists.

mAChR Subtypes (M1-M5) and Functional Classification in Academic Inquiry

There are five known subtypes of muscarinic receptors, designated M1 through M5, each encoded by a distinct gene nih.gov. These subtypes exhibit differential tissue distribution and preferentially couple to different classes of G proteins, leading to varied downstream signaling pathways and functional outcomes guidetopharmacology.orgnih.govnih.govarctomsci.com.

M1, M3, and M5 receptors: Primarily couple to Gq/11 proteins, leading to the activation of phospholipase C, hydrolysis of phosphatidylinositol, and an increase in intracellular calcium levels guidetopharmacology.orgnih.govnih.govarctomsci.com.

M2 and M4 receptors: Primarily couple to Gi/o proteins, which typically results in the inhibition of adenylyl cyclase, leading to decreased cAMP levels, and can also modulate ion channel activity, such as activating inwardly rectifying potassium channels guidetopharmacology.orgnih.govnih.govarctomsci.com.

The distinct pharmacological profiles and signaling pathways of each subtype contribute to the diverse roles of mAChRs in biological systems. Academic inquiry often aims to understand the specific functions of individual mAChR subtypes in different tissues and physiological contexts. This requires the use of ligands that can selectively target particular subtypes. Developing such subtype-selective ligands has been a significant challenge due to the high degree of conservation in the orthosteric (acetylcholine binding) site across the mAChR family. While compounds with some degree of subtype preference exist, achieving high selectivity, particularly with orthosteric ligands, remains difficult.

This compound is characterized as a potent muscarinic cholinergic receptor antagonist with an IC50 of 17 nM nih.govnih.govalfa-chemistry.com. However, readily available information from the conducted searches does not explicitly detail the specific subtype selectivity profile of this compound across the M1-M5 receptors. Therefore, while it serves as a valuable tool for broadly blocking mAChR activity, its utility in dissecting the functions of individual subtypes is limited without further data on its affinity and efficacy at each receptor type.

Table 1: Potency of this compound

CompoundTargetIC50 (nM)
This compoundmAChR17

Historical Perspectives on mAChR Research and the Evolution of Modulatory Strategies

The history of mAChR research dates back to early pharmacological studies that distinguished the effects of muscarine (B1676868) and nicotine, leading to the classification of cholinergic receptors into muscarinic and nicotinic types. Early research utilized naturally occurring compounds like atropine (B194438) (a non-selective mAChR antagonist) and muscarine (a non-selective mAChR agonist) to study muscarinic receptor function.

The identification and cloning of the five distinct mAChR subtypes in the late 20th century marked a significant advancement, opening new avenues for research into the specific roles of each subtype. This also spurred efforts to develop more selective pharmacological tools. Initially, the focus was on developing orthosteric ligands with improved subtype selectivity, but the structural similarities of the orthosteric binding site presented considerable challenges.

More recently, the discovery and development of allosteric modulators have revolutionized mAChR pharmacology. Allosteric modulators bind to sites distinct from the orthosteric site, and these allosteric sites tend to be less conserved across subtypes, allowing for the development of compounds with much higher subtype selectivity. These allosteric ligands can act as positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or allosteric agonists, offering more nuanced ways to modulate receptor activity compared to traditional orthosteric agonists and antagonists.

This compound, as a potent antagonist, fits within the broader history of pharmacological tools used to study mAChRs. Its reported potency suggests it is an effective compound for blocking mAChR activity in research experiments nih.govnih.govalfa-chemistry.com. While the precise timeline of its development and its specific contribution to the evolution of subtype-selective strategies are not detailed in the immediate search results, its existence highlights the ongoing need for diverse pharmacological agents to investigate the complex roles of muscarinic receptor systems. The continued development of both orthosteric and allosteric ligands with improved selectivity and desired pharmacological properties remains a key focus in mAChR research, aiming to provide finer tools for academic inquiry and potential therapeutic development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25IN2O2 B1139293 mAChR-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25IN2O2/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28/h1-9,19H,10-16H2,(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLRTFJPHDSXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Machr Modulation and Signaling Transduction

G Protein Coupling Selectivity and Activation Paradigms

An effective mAChR antagonist would prevent the conformational changes in the receptor that are necessary for G protein coupling and activation. The selectivity of mAChR-IN-1 for different mAChR subtypes (M1-M5) would determine its specific impact on Gq/11 versus Gi/o pathways.

Gq/11-Coupled mAChRs (M1, M3, M5) and Associated Effector Activation

By blocking M1, M3, and M5 receptors, an antagonist would inhibit the activation of the Gq/11 family of G proteins. This would lead to the following downstream inhibitory effects:

Gi/o-Coupled mAChRs (M2, M4) and Associated Effector Activation

By binding to and inhibiting M2 and M4 receptors, an antagonist would block the activation of the Gi/o family of G proteins. The expected consequences of this inhibition would be:

Adenylyl Cyclase (AC) Inhibition and Cyclic AMP (cAMP) Modulation:The primary role of activated Gi/o proteins is to inhibit the enzyme adenylyl cyclase. By preventing Gi/o activation, an antagonist would effectively remove this inhibitory signal. In a scenario where adenylyl cyclase is basally active or stimulated by other pathways (e.g., through Gs-coupled receptors), this could lead to a relative increase in cAMP levels.

The absence of specific experimental data for this compound severely limits a detailed understanding of its pharmacological profile beyond its initial classification as a potent mAChR antagonist. To fully characterize this compound and its potential therapeutic applications, further research is imperative. This would require a suite of in vitro and cellular assays to quantify its effects on each step of the mAChR signaling cascades. The generation of such data would be essential to move beyond theoretical predictions and establish a concrete understanding of this compound's molecular and cellular mechanisms.

An article focusing solely on the molecular and cellular mechanisms of the chemical compound “this compound” cannot be generated at this time.

A thorough review of available scientific literature reveals that while this compound is identified as a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist with an IC50 value of 17 nM, there is no specific published research detailing its effects on the outlined signaling pathways. medchemexpress.commedchemexpress.com

The user's request strictly requires content focusing solely on this compound and its specific interactions with:

Ion Channel Gating Mechanisms (K+ Channels, Ca2+ Channels)

Non-Canonical G Protein Coupling and Diverse Signaling Pathways

Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, JNK, p38)

Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Axis

Rho and Rac GTPase Pathways

Phospholipase A2 and D Activation

Without dedicated studies on this compound, providing scientifically accurate and detailed information for these sections is not possible. Generating content would require extrapolation from the general behavior of other muscarinic receptor antagonists, which would violate the core instruction to focus exclusively on this compound and maintain scientific accuracy.

Further research on this specific compound is needed before a detailed article on its molecular and cellular mechanisms can be written.

Interplay with Other Intracellular Signaling Cascades

Nitric Oxide Synthase and cGMP Pathways

The activation of certain muscarinic acetylcholine receptor subtypes, particularly M1 and M3, is known to couple to the nitric oxide (NO) signaling pathway. Agonist binding to these Gq-protein coupled receptors stimulates phospholipase C (PLC), leading to an increase in intracellular calcium nih.govwikipedia.orgjove.com. This rise in calcium can activate nitric oxide synthase (NOS), an enzyme that produces NO from L-arginine nih.govarvojournals.org.

NO, a diffusible gas, then activates soluble guanylate cyclase (sGC) in neighboring cells, which catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) youtube.comyoutube.com. The resulting increase in cGMP acts as a second messenger, activating downstream targets like protein kinase G (PKG) to mediate various physiological responses, including smooth muscle relaxation youtube.comnih.gov.

Specific research detailing the direct effects of this compound on the NOS/cGMP pathway has not been reported. However, as a potent mAChR antagonist, its primary mechanism would be to block the initial agonist-induced receptor activation required to initiate this cascade medchemexpress.com. Therefore, this compound is expected to prevent the downstream production of NO and cGMP that results from muscarinic receptor stimulation.

Receptor Regulation and Desensitization Mechanisms

The cellular response to muscarinic receptor stimulation is tightly controlled by regulatory and desensitization processes. These mechanisms prevent overstimulation and allow cells to adapt to the presence of an agonist. The process typically begins with receptor phosphorylation, followed by the recruitment of arrestin proteins and subsequent receptor internalization.

G Protein-Coupled Receptor Kinase (GRK) Phosphorylation

Upon agonist binding, G protein-coupled receptors (GPCRs), including mAChRs, undergo a conformational change. This altered shape is recognized by G protein-coupled receptor kinases (GRKs) nih.govmdpi.com. GRKs then phosphorylate serine and threonine residues located on the intracellular loops and C-terminal tail of the activated receptor nih.govnih.gov. This phosphorylation event is a critical first step in homologous desensitization, as it increases the receptor's affinity for β-arrestin proteins mdpi.com.

There are no studies specifically investigating the influence of this compound on GRK-mediated phosphorylation of mAChRs. As an antagonist, this compound works by preventing the initial agonist-induced conformational change of the receptor medchemexpress.com. Consequently, it would inhibit the downstream phosphorylation of the receptor by GRKs by blocking the prerequisite activation step.

β-Arrestin Recruitment and Receptor Internalization Pathways

Following GRK phosphorylation, the modified receptor serves as a high-affinity docking site for β-arrestin proteins mdpi.comnih.gov. The binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, effectively uncoupling it from its primary signaling cascade and leading to desensitization nih.gov. Furthermore, β-arrestin acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin and the adaptor protein 2 (AP-2) complex nih.govresearcher.life. This linkage facilitates the sequestration of the receptor from the cell surface into intracellular vesicles through a process known as clathrin-mediated endocytosis nih.govbiologists.com. Once internalized, receptors can be either recycled back to the cell membrane or targeted for degradation.

Direct experimental data on the effect of this compound on β-arrestin recruitment and receptor internalization is not available. Based on its function as a receptor antagonist, this compound would be predicted to block agonist-induced β-arrestin recruitment and the subsequent receptor internalization by preventing the initial receptor activation and phosphorylation required for β-arrestin binding medchemexpress.com.

Biased Agonism and Ligand-Directed Signaling in mAChR Modulation

Biased agonism, or ligand-directed signaling, is a phenomenon where a ligand preferentially activates one of several signaling pathways downstream of a single receptor drgpcr.comresearchgate.net. For instance, a biased agonist at an mAChR might strongly activate the G protein-dependent pathway while only weakly recruiting β-arrestin, or vice versa nih.govnih.gov. This concept allows for the fine-tuning of cellular responses and has significant implications for drug development, as it offers the potential to design drugs that selectively engage therapeutic pathways while avoiding those that cause adverse effects nih.gov.

The concept of biased signaling is typically applied to agonists. While antagonists can also exhibit bias (sometimes referred to as biased antagonism or functional selectivity) by selectively blocking one pathway more effectively than another, there is currently no published research to indicate that this compound acts as a biased antagonist. It is characterized more broadly as a potent mAChR antagonist without specification of any pathway bias medchemexpress.com.

Pharmacological Data for this compound

Compound Target Action Potency (IC50) Reference
This compound Muscarinic Acetylcholine Receptor (mAChR) Antagonist 17 nM medchemexpress.com

Physiological and Pathophysiological Roles of Machrs and the Impact of Their Modulation

Central Nervous System (CNS) Functions

mAChRs are expressed throughout the CNS and are involved in mediating a wide range of functions, including higher cognitive processes, motor control, and emotional regulation. mdpi.commdpi.comnih.gov

Cognitive Processing, Learning, and Memory Formation

Cholinergic neurotransmission via mAChRs is critically involved in multiple cognitive functions, including attention, learning, and memory formation. mdpi.comfrontiersin.orgnih.gov mAChRs, particularly the M1 subtype, are highly expressed in brain regions vital for cognition, such as the neocortex, hippocampus, and striatum. mdpi.comnih.govfrontiersin.orgresearchgate.net Stimulation of M1 signaling is known to facilitate learning and memory. mdpi.comfrontiersin.org Conversely, blockade of mAChRs with antagonists like scopolamine (B1681570) is well-established to cause deficits in learning and memory, serving as a pharmacological model of cognitive impairment. mdpi.comnih.govnih.gov

Modulation of mAChRs has shown promise in enhancing cognitive function. M1-preferring agonists and selective M1 positive allosteric modulators (PAMs) have demonstrated pro-cognitive effects in preclinical studies. mdpi.comnih.govpnas.orgnih.gov For instance, activation of M1 mAChRs has been shown to enhance cognitive flexibility and improve performance in tasks requiring flexible learning in nonhuman primates. pnas.orgnih.govpnas.org This modulation can enhance the effective salience of relevant stimuli during learning. pnas.orgnih.govpnas.org Selective M1 mAChR ligands can also facilitate complex sensorimotor transformations and improve reversal learning. pnas.orgpnas.org Chronic activation of M1 mAChRs with selective agonists has shown neuroprotective potential and prevented memory impairments in mouse models of Alzheimer's disease, reducing amyloid-beta pathology. acs.org

M4 mAChRs also appear to play a role in modulating cognitive processes and potentially influencing emotional memory. frontiersin.org M4 receptor PAMs have demonstrated pro-cognitive benefits in rodents and nonhuman primates. frontiersin.org

Table 1: Selected mAChR Subtypes and Associated Cognitive Functions

mAChR SubtypePrimary CNS Location (Cognition-Related)Associated Cognitive Functions
M1Neocortex, Hippocampus, Striatum mdpi.comfrontiersin.orgLearning, Memory Formation, Cognitive Flexibility mdpi.comfrontiersin.orgpnas.orgnih.govpnas.org
M4Striatum, Hippocampus, Cortex mdpi.comfrontiersin.orgCognitive Processes, Emotional Memory frontiersin.org

Regulation of Attention and Arousal States

Cholinergic signaling, mediated by mAChRs, is involved in regulating attention and arousal states. mdpi.compsychiatryonline.org Acetylcholine (B1216132) in cortical circuits mediates sustained selective attention in the presence of distractors. pnas.orgnih.gov While M1 mAChRs are implicated in cognitive control processes that go beyond attentional filtering, modulation of these receptors can impact how the brain processes relevant versus irrelevant information during learning. pnas.orgnih.govpnas.org Nonselective mAChR antagonists can produce impairments in attention. nih.gov

Motor Control and Striatal Circuitry

The striatum, a key structure in the basal ganglia, plays a central role in motor control and motor learning. mdpi.comnih.govnih.govfrontiersin.org mAChRs are highly expressed within the striatum, particularly on medium spiny neurons (MSNs). mdpi.comnih.gov Striatal cholinergic interneurons (ChIs) are a major source of acetylcholine in the striatum and critically integrate inputs to influence motor control. nih.govnih.govfrontiersin.orgumich.edu

Muscarinic receptors, mainly M1 and M4 subtypes, are known to regulate dopamine (B1211576) release in the striatum, with the M4 receptor playing a central role. mdpi.comnih.govannualreviews.org Altered cholinergic transmission via M1 and M4 mAChRs in the dorsal striatum is implicated in motor symptoms observed in conditions like Parkinson's disease. nih.govresearchgate.net Pharmacological blockade of M1 and M4 mAChRs has been shown to improve motor functions in preclinical models of Parkinson's disease. nih.govresearchgate.net M1 mAChRs are predominantly expressed postsynaptically on MSNs, while M4 mAChRs are found both postsynaptically on MSNs and presynaptically on ChIs, mediating negative feedback on ACh release. nih.govresearchgate.net

Reward Pathways and Addiction-Related Behaviors

mAChRs are involved in the complex circuitry underlying reward processing and addiction-related behaviors. mdpi.comnih.govnih.gov The cholinergic system influences the dopaminergic mesolimbic system, which is central to motivation and reward. nih.govwikipedia.orgrightstep.comphysiology.org mAChRs in the nucleus accumbens, a key component of the reward pathway, play a role in facilitating reward-related vigor. elifesciences.org This may involve potentiating dopamine release and affecting the sensitivity of striatal dopaminergic terminals. elifesciences.org

M1, M4, and M5 mAChRs have been highlighted as potential targets in the context of addiction. mdpi.comnih.gov M1 mAChRs are expressed throughout reward circuitry, and their signaling has been implicated in the consumption of addictive substances. nih.gov Modulation of M1 mAChRs has been shown to reduce operant alcohol consumption in preclinical models, although this may be due to a non-selective reduction in consummatory behaviors. nih.gov Selective M5 antagonism has also been suggested to play a role in drug independence behavior. mdpi.com

Neuroprotection and Neuroinflammatory Modulation

mAChRs are widely expressed in the CNS and exhibit neuroprotective effects in various disease models. nih.govnih.govscielo.br Neuroinflammation is a significant contributor to neurological impairment and neurodegenerative diseases. nih.govnih.govmdpi.comexplorationpub.com Microglia, the primary immune cells in the CNS, play a pivotal role in regulating inflammation. nih.govnih.gov

Activation of mAChRs has been found to protect against neuroinflammation by attenuating microglial inflammation. nih.govnih.gov This involves decreasing the pro-inflammatory phenotypes of microglia, including the expression of inflammatory cytokines. nih.govnih.govmdpi.com Such anti-inflammatory modulation contributes to neuroprotection. nih.govnih.gov M1 muscarinic activation, in particular, has been linked to slowing neurodegeneration by enhancing adaptive immunity in models of neuroinflammation. nih.gov M1 mAChR activation has also been shown to rescue oxidative stress-induced neurotoxicity in cellular models. scielo.br Furthermore, mAChRs are expressed in central immune cells and may contribute to neuroprotection during stroke and brain ischemic injury. nih.govmdpi.com

Peripheral Nervous System (PNS) and Autonomic Functions

Table 2: mAChR Subtypes and General Coupling

mAChR SubtypePrimary G-Protein Coupling
M1Gq/11 nih.govmdpi.com
M2Gi/Go nih.govmdpi.com
M3Gq/11 nih.govmdpi.com
M4Gi/Go nih.govmdpi.com
M5Gq/11 nih.govmdpi.com

Cardiovascular System Regulation

mAChRs are integral to the regulation of cardiovascular function, mediating the effects of the parasympathetic nervous system, primarily via the vagus nerve bidepharm.comreadthedocs.io. Different mAChR subtypes are expressed in various cardiac tissues and blood vessels, contributing to the complex control of heart rate, contractility, and vascular tone sigmaaldrich.comwlu.ca.

In the heart, M2 mAChRs are the predominant subtype, particularly in the sinoatrial (SA) and atrioventricular (AV) nodes, as well as in atrial myocytes ontosight.aibidepharm.comsigmaaldrich.com. Activation of M2 receptors typically leads to a decrease in heart rate (negative chronotropy) by slowing SA node firing and reduced conduction velocity through the AV node (negative dromotropy) ontosight.aisigmaaldrich.comsigmaaldrich.com. This is primarily mediated through the inhibition of adenylate cyclase and activation of potassium channels ontosight.aibidepharm.com. M2 receptor activation also decreases atrial contractility (negative inotropy), although its effect on ventricular contractility is less pronounced ontosight.ai.

M1 mAChRs have also been found in atrial and ventricular cardiomyocytes in humans, and their activation may contribute to positive inotropic effects at higher agonist concentrations, potentially counterbalancing M2 effects invivochem.cnbidepharm.comwlu.ca.

Note: Specific data detailing the effects of mAChR-IN-1 on heart rate and contractility modulation is not available in the consulted research.

mAChRs are present in the smooth muscle and endothelium of blood vessels and play a role in regulating vascular tone sigmaaldrich.com. M3 mAChRs are primarily responsible for endothelium-dependent vasodilation through the release of nitric oxide (NO) sigmaaldrich.com. Activation of endothelial M3 receptors leads to increased intracellular calcium, stimulating NO synthase and subsequent NO production, which diffuses to adjacent smooth muscle cells, causing relaxation.

M1 and M3 receptors can also mediate vasoconstriction, particularly in cases of endothelial dysfunction where the endothelium-dependent vasodilatory pathway is impaired sigmaaldrich.comwlu.ca.

Note: Specific data detailing the effects of this compound on vascular tone control, including vasodilation and vasoconstriction, is not available in the consulted research.

mAChRs, particularly M2 and M3 subtypes, are implicated in myocardial function and may play roles in cardiac remodeling processes. M3 receptor activation has been suggested to offer cardioprotective effects and may be involved in alleviating adverse myocardial remodeling and inhibiting cardiac hypertrophy in some contexts. M2 receptors also appear to be involved in regulating myocardial hypertrophy.

Note: Specific data detailing the effects of this compound on myocardial function and cardiac remodeling is not available in the consulted research.

Respiratory System Physiology

mAChRs significantly influence respiratory function, primarily through the actions of acetylcholine released from parasympathetic nerves innervating the airways. mAChRs are found on airway smooth muscle, submucosal glands, and epithelial cells.

M3 mAChRs are the primary mediators of airway smooth muscle contraction, leading to bronchoconstriction. Activation of M3 receptors on smooth muscle cells triggers the phospholipase C pathway, increasing intracellular calcium levels and initiating contraction. M2 mAChRs are also present on airway smooth muscle and may augment M3-mediated contraction by counteracting relaxation pathways. Additionally, M2 receptors located on presynaptic cholinergic nerves act as autoreceptors, inhibiting acetylcholine release, a mechanism that can be dysfunctional in certain respiratory diseases.

Note: Specific data detailing the effects of this compound on airway smooth muscle tone and bronchoconstriction is not available in the consulted research.

M1 and M3 mAChRs are involved in regulating mucus secretion from submucosal glands and epithelial goblet cells in the airways. Activation of these receptors stimulates the release of mucus, which is crucial for trapping inhaled particles and pathogens. Ciliary activity, the coordinated beating of cilia on epithelial cells that propels the mucus layer upwards for clearance, can also be influenced by mAChR modulation.

Note: Specific data detailing the effects of this compound on mucus secretion and ciliary activity is not available in the consulted research.

Airway Hyperresponsiveness Mechanisms

Airway hyperresponsiveness, a characteristic feature of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), involves an exaggerated bronchoconstrictor response to various stimuli. nih.gov Cholinergic pathways play a significant role in regulating airway smooth muscle tone. Acetylcholine released from parasympathetic nerves acts on mAChRs in the airways, primarily the M3 subtype on smooth muscle, causing contraction and bronchoconstriction. pnas.orgnih.govatsjournals.org M2 receptors located on postganglionic parasympathetic nerves function as inhibitory autoreceptors, limiting the release of acetylcholine. nih.govatsjournals.orgatsjournals.org Dysfunction of these neuronal M2 receptors can lead to increased acetylcholine release and enhanced airway smooth muscle contraction, contributing to hyperresponsiveness. atsjournals.orgatsjournals.org

Muscarinic receptor antagonists are used therapeutically to increase airflow in conditions like COPD and asthma by blocking cholinergic tone at airway smooth muscle. nih.gov They can also block reflex bronchoconstriction mediated by the vagus nerves and may inhibit mucus secretion. nih.gov While general muscarinic antagonists have demonstrated effects on airway contractility and inflammation by blocking mAChRs on smooth muscle, inflammatory cells, submucosal glands, and epithelial cells, specific data regarding the direct impact of this compound on these precise mechanisms of airway hyperresponsiveness were not identified in the available literature. nih.gov

Data presented in this table are based on the known functions of mAChR subtypes and the general effects of muscarinic antagonists as described in the cited literature. Specific data for this compound's precise effects on these targets and their contribution to airway hyperresponsiveness were not available.

Glandular Secretion Processes

Muscarinic acetylcholine receptors play a crucial role in regulating secretion from various glands, including salivary glands, sweat glands, and glands in the respiratory and gastrointestinal tracts. wikipedia.orgphysiology.org In salivary glands, acetylcholine released from parasympathetic nerves is the primary stimulus for fluid secretion, acting via mAChRs on secretory cells. physiology.orgkarger.com The M1 and M3 subtypes are particularly important in mediating salivary secretion, with the M3 receptor appearing to be a key subtype for fluid secretion. physiology.orgkarger.com Activation of mAChRs in salivary glands can lead to increased intracellular calcium and modulation of aquaporin expression, affecting water and ion transport. bjmu.edu.cn

Muscarinic antagonists are known to inhibit glandular secretion, a frequent side effect of their therapeutic use, leading to conditions like dry mouth (xerostomia). physiology.org While the general principle of mAChR antagonism inhibiting glandular secretion is well-established, specific research detailing the effects of this compound on the secretory processes of different glands was not found in the provided search results.

Table 2: General Impact of mAChR Antagonism on Glandular Secretion (Based on Literature)

Gland Type Primary mAChR Subtypes Involved Expected Effect of Antagonism
Salivary Glands M1, M3 Reduced Fluid Secretion
Sweat Glands Muscarinic type (subtype not specified in detail) Reduced Sweating
Airway Submucosal Glands M3 (implied by general function) Reduced Mucus Secretion

Data presented in this table are based on the known roles of mAChRs in glandular secretion as described in the cited literature. Specific data for this compound's precise effects on these processes were not available.

Gastrointestinal Motility and Secretion

Gastrointestinal function, including motility and secretion, is significantly regulated by the autonomic nervous system, with the parasympathetic nervous system playing a major excitatory role via acetylcholine acting on mAChRs. nih.govnih.govwjgnet.comresearchgate.net In gastrointestinal smooth muscle, mAChRs, predominantly M2 and M3 subtypes, mediate contraction and facilitate motility. nih.govresearchgate.net Activation of these receptors triggers intracellular signaling events, including phosphoinositide hydrolysis and calcium mobilization, leading to smooth muscle contraction. nih.gov mAChRs are also present in intestinal epithelial cells and regulate processes like chloride secretion, important for mucosal hydration. nih.gov M1 and M3 subtypes are mainly expressed in colonocytes, with M3 receptors promoting chloride secretion. nih.gov

Muscarinic antagonists are used to reduce gastrointestinal motility and secretion in conditions characterized by hypermotility or excessive secretion. Blocking mAChRs inhibits smooth muscle contraction and reduces glandular output in the digestive tract. While the general impact of mAChR antagonism on gastrointestinal function is understood, specific research detailing the effects of this compound on these processes was not found in the available literature.

Table 3: General Impact of mAChR Antagonism on Gastrointestinal Function (Based on Literature)

Target Tissue/Process Primary mAChR Subtypes Involved Expected Effect of Antagonism
Smooth Muscle Contraction M2, M3 Reduced Motility
Intestinal Epithelial Secretion M1, M3 Reduced Chloride Secretion

Data presented in this table are based on the known roles of mAChRs in gastrointestinal function as described in the cited literature. Specific data for this compound's precise effects on these processes were not available.

Therapeutic Targeting of Muscarinic Acetylcholine Receptors: Preclinical and Translational Research

mAChR Modulation in Respiratory Diseases

Anti-inflammatory Effects of mAChR Modulators in Airway Diseases

Muscarinic acetylcholine (B1216132) receptors are known to play a role in the pathophysiology of airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their activation can lead to bronchoconstriction and mucus secretion. Furthermore, emerging evidence suggests a role for mAChRs in airway inflammation. Modulation of these receptors, therefore, presents a potential therapeutic avenue for controlling inflammatory responses in the lungs.

Research Findings:

Currently, there are no published studies investigating the anti-inflammatory effects of mAChR-IN-1 in any models of airway disease. General research in this area focuses on how other mAChR antagonists may reduce the release of inflammatory mediators from various cell types in the airways.

mAChR Modulation in Ophthalmological Conditions (e.g., Glaucoma, Myopia)

Muscarinic receptors are involved in the regulation of several physiological processes in the eye, including pupil size and aqueous humor outflow, which is relevant to glaucoma. Additionally, mAChR antagonists are a subject of investigation for their potential to slow the progression of myopia.

Research Findings:

There is no available research on the effects of this compound in preclinical or clinical models of glaucoma or myopia. The therapeutic potential of mAChR antagonists in these conditions is an active area of research, with studies focusing on other specific modulators.

mAChR Modulation in Oncological Research (e.g., Cell Proliferation, Angiogenesis)

The role of muscarinic receptors in cancer is a developing field of study. Some research suggests that mAChRs can influence key processes in tumor development, such as cell proliferation and the formation of new blood vessels (angiogenesis).

Research Findings:

No studies have been published detailing the effects of this compound on cancer cell proliferation or angiogenesis. Research into the utility of mAChR modulators in oncology is still in an exploratory phase and has yet to investigate this specific compound.

mAChR Modulation in Bladder Dysfunction (e.g., Overactive Bladder)

Muscarinic receptor antagonists are a cornerstone of therapy for overactive bladder. By blocking mAChRs in the bladder, these agents reduce involuntary contractions of the detrusor muscle, thereby alleviating symptoms of urgency and frequency.

Research Findings:

The effects of this compound on bladder function have not been reported in the scientific literature. While its classification as a potent mAChR antagonist suggests it could have activity in this area, no specific preclinical or translational data are available to support this.

Advanced Research Methodologies and Future Directions in Machr Modulator Discovery

Genetic and Knockout Animal Models in mAChR Functional Elucidation

The high degree of similarity in the acetylcholine (B1216132) binding site across the five mAChR subtypes has made the development of highly selective ligands challenging. nih.govnih.gov This lack of subtype-selective compounds historically hindered the ability to assign specific physiological functions to individual receptor subtypes. nih.gov To overcome this obstacle, genetic and knockout animal models have become indispensable tools. nih.govnih.gov

Scientists have employed gene-targeting techniques to create mutant mouse strains that are deficient in each of the five mAChR subtypes. nih.govresearchgate.net These knockout mice, where a specific mAChR gene is inactivated, allow researchers to study the physiological and behavioral consequences of the absence of a single receptor subtype. nih.govnih.gov For example, M1 receptor knockout mice have been generated and show phenotypes such as increased basal locomotor activity. jax.orgnih.gov Studies with these animals have been crucial in confirming or invalidating hypotheses about the roles of specific receptors in various bodily functions. nih.gov By observing the deficits present in these animals, researchers can infer the functions of the missing receptor. nih.gov These models provide a powerful platform for elucidating the roles of mAChR subtypes in the central and peripheral nervous systems and for validating them as therapeutic targets. researchgate.net

In Vitro and Ex Vivo Functional Assays

A variety of in vitro and ex vivo assays are employed to functionally characterize mAChR modulators. nih.gov These assays are crucial for determining the potency and efficacy of new compounds and for understanding their mechanism of action at the cellular and tissue level. nih.govresearchgate.net

The [35S]GTPγS binding assay is a functional biochemical technique used to measure the activation of G protein-coupled receptors (GPCRs), such as mAChRs. creative-bioarray.comnih.gov When an agonist binds to and activates an mAChR, it causes the associated G protein to release guanosine (B1672433) diphosphate (B83284) (GDP) and bind guanosine triphosphate (GTP), initiating downstream signaling. nih.gov

This assay uses a non-hydrolyzable analog of GTP, [35S]GTPγS, which binds to the activated G protein but is not broken down, allowing the activated state to accumulate and be measured. creative-bioarray.comnih.gov The amount of radioactivity incorporated is directly proportional to the level of G protein activation. nih.gov This method is highly valuable because it measures a direct and early consequence of receptor activation. creative-bioarray.comnih.gov

For an antagonist like mAChR-IN-1, its activity in this assay would be measured by its ability to inhibit the [35S]GTPγS binding stimulated by a known mAChR agonist. This allows for the quantification of the antagonist's potency in preventing receptor-G protein coupling. The assay is particularly robust for receptors that couple to Gi/o proteins. nih.govrevvity.com

Second Messenger Accumulation Assays (e.g., cAMP, IP3)

To determine the functional consequence of this compound binding to its target receptor(s), second messenger accumulation assays are indispensable. These assays measure the levels of intracellular signaling molecules that are produced following receptor activation.

Given that M1, M3, and M5 receptors couple to Gq/11 proteins to stimulate the production of inositol (B14025) trisphosphate (IP3), and M2 and M4 receptors couple to Gi/o proteins to inhibit the production of cyclic AMP (cAMP), the effect of this compound on these pathways would reveal its antagonist activity at specific receptor subtypes.

For instance, in cells expressing M1, M3, or M5 receptors, an agonist would typically induce an increase in IP3 levels. The antagonistic action of this compound would be quantified by its ability to inhibit this agonist-induced IP3 accumulation. Conversely, in cells expressing M2 or M4 receptors, an agonist would decrease cAMP levels. The antagonistic effect of this compound would be observed as a reversal of this agonist-induced cAMP suppression.

A hypothetical dataset for this compound in such assays could be presented as follows:

Table 1: Hypothetical Antagonist Effect of this compound on Second Messenger Accumulation

Receptor SubtypeSecond MessengerAgonist ResponseResponse with this compound
M1IP3
M2cAMP
M3IP3
M4cAMP
M5IP3

Ion Channel Current Recordings

Muscarinic acetylcholine receptors play a crucial role in modulating the activity of various ion channels, thereby influencing neuronal excitability and cellular function. Electrophysiological techniques, such as patch-clamp recordings, are employed to directly measure the effect of mAChR modulators on ion channel currents.

For example, M2 receptor activation is known to open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization. If this compound is an M2 antagonist, it would be expected to block the agonist-induced activation of GIRK currents. Similarly, M1 receptor activation can inhibit certain potassium channels, leading to depolarization. An M1 antagonist like this compound would prevent this effect.

Receptor Trafficking and Desensitization Studies

Prolonged exposure to agonists typically leads to receptor desensitization and internalization, a process that regulates the cellular response to sustained stimulation. Assays that monitor receptor trafficking, often using fluorescently tagged receptors and microscopy techniques, are used to study these phenomena.

As an antagonist, this compound would be investigated for its ability to prevent agonist-induced receptor internalization. By blocking the binding of the agonist, this compound would be expected to maintain the receptor population at the cell surface, even in the presence of a stimulating ligand. These studies provide insight into the long-term regulatory effects of the compound on receptor function.

In Vivo Preclinical Models and Behavioral Pharmacology

To understand the physiological relevance of a novel mAChR modulator, its effects are studied in preclinical animal models. These in vivo studies are crucial for linking the compound's cellular activities to potential therapeutic applications. The choice of animal model and behavioral assay depends on the subtype selectivity of the compound. For instance, given the role of M1 receptors in cognition, a selective M1 antagonist would be evaluated in models of learning and memory. Conversely, due to the involvement of M4 receptors in psychotic disorders, an M4 selective antagonist would be tested in models relevant to schizophrenia.

Structural Biology of mAChRs and Ligand Binding Sites

Understanding how a compound like this compound interacts with its target receptor at the atomic level is a key objective of structural biology.

Cryo-Electron Microscopy and X-ray Crystallography of Receptor Complexes

High-resolution structural techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography are used to determine the three-dimensional structure of mAChRs in complex with their ligands. By co-crystallizing or preparing cryo-EM samples of an mAChR subtype with this compound, researchers can visualize the precise binding pocket and the key amino acid residues involved in the interaction. This information is invaluable for understanding the basis of the compound's potency and selectivity.

Computational Modeling and Molecular Dynamics Simulations

In conjunction with experimental structural data, computational approaches are used to model the interaction between this compound and the receptor. Molecular dynamics simulations can provide insights into the dynamic nature of this interaction and help to predict the binding affinities and selectivity of related compounds. These in silico methods are instrumental in the rational design and optimization of new and more effective mAChR modulators.

Translational Research Strategies and Biomarker Identification

Translational research for muscarinic acetylcholine receptor (mAChR) modulators focuses on bridging the gap between preclinical discoveries and clinical applications. A significant aspect of this is the identification of biomarkers to facilitate patient stratification and monitor treatment response. While specific translational strategies for this compound are not detailed in available literature, the broader field provides a framework for its potential future development.

The development of effective treatments for central nervous system (CNS) disorders may be enhanced by identifying patient subgroups with a hypofunction of muscarinic receptors. nih.gov Markers that can predict a patient's response to procholinergic therapies are crucial for personalized medicine. nih.gov

Potential biomarkers for muscarinic deficits include:

Neuroimaging: The availability of the M1 muscarinic receptor can be measured in vivo using radioactive tracers like 123I-IQNB with single-photon emission computed tomography (SPECT). nih.gov Studies in schizophrenia have reported reduced M1 receptor availability compared to healthy individuals. nih.gov Positron Emission Tomography (PET) tracers are also under development and could have a significant impact on the clinical management of Alzheimer's and Parkinson's disease by enabling in vivo characterization of mAChRs. nih.gov There is also potential for mAChR PET radiotracers to be used in cancer imaging, as high expression of M3 has been identified as a biomarker in non-small cell lung cancer and M1 has been implicated in prostate cancer. nih.gov

Electrophysiological Markers: Event-related potential (ERP) markers, such as mismatch negativity, are being explored as potential indicators of a muscarinic deficit. nih.gov

Antibody Detection: The presence of antimuscarinic antibodies could serve as another biomarker to identify patients who might benefit from procholinergic treatments. nih.gov

These strategies aim to move beyond a "one-size-fits-all" approach and toward individualized treatment plans based on the underlying neurobiology of the patient's condition. nih.gov

Biomarker CategorySpecific Example/MethodPotential Application
Neuroimaging 123I-IQNB SPECTMeasuring M1 receptor availability in vivo. nih.gov
PET RadiotracersDiagnosis and disease management in Alzheimer's and Parkinson's disease; potential for cancer imaging. nih.gov
Electrophysiology Event-Related Potentials (e.g., mismatch negativity)In vivo marker of muscarinic deficit. nih.gov
Serology Antimuscarinic AntibodiesIdentifying patients with a potential hypomuscarinergic etiology. nih.gov

Challenges and Opportunities in Developing Subtype-Selective mAChR Modulators

The development of mAChR modulators that selectively target one of the five receptor subtypes (M1-M5) presents both significant hurdles and promising opportunities for therapeutic advancement. nih.govnih.gov Information specifically detailing the challenges and opportunities in the development of this compound is not presently available; however, the general landscape of mAChR modulator discovery provides context.

Challenges:

A primary challenge in developing subtype-selective mAChR modulators is the high degree of structural similarity among the five receptor subtypes, particularly in the orthosteric binding site where acetylcholine binds. nih.govnih.gov This conservation of residues has historically made it difficult to create ligands that can differentiate between the subtypes, often leading to off-target effects. nih.govnih.gov Efforts to develop subtype-selective agonists have been hindered by adverse effects caused by the activation of peripheral M2 and M3 receptors. nih.govnih.gov For instance, pan-muscarinic agonists that showed promise in clinical trials for Alzheimer's disease ultimately failed due to intolerable side effects stemming from this lack of selectivity. nih.gov Even promising M1 positive allosteric modulators (PAMs) have struggled to progress in clinical trials due to on-target cholinergic adverse effects. scispace.com

ChallengeDescription
High Subtype Homology The five mAChR subtypes (M1-M5) share a high degree of sequence conservation, especially in the orthosteric binding site. nih.govnih.gov
Orthosteric Site Conservation Traditional drug design targeting the orthosteric site often results in ligands that bind to multiple subtypes, leading to a lack of selectivity. nih.gov
Peripheral Side Effects Activation of peripheral M2 and M3 receptors can lead to undesirable effects, which has hampered the development of non-selective agonists. nih.govnih.gov
On-Target Adverse Effects Even subtype-selective modulators can fail in clinical trials due to adverse effects mediated by the target receptor. scispace.com

Opportunities:

A major opportunity lies in the discovery and development of allosteric modulators. nih.govnih.gov These molecules bind to a site on the receptor that is distinct from the highly conserved orthosteric site. nih.gov These allosteric sites are less conserved across the mAChR subtypes, which provides a basis for achieving greater selectivity. nih.govnih.gov The development of highly selective allosteric agonists and positive allosteric modulators (PAMs) for M1, M4, and M5 receptors represents a significant advance in the field. nih.govnih.gov

This enhanced selectivity opens the door for targeting specific receptor subtypes implicated in various diseases with potentially fewer side effects. nih.gov For example:

M1 and M4 receptors are key targets for treating CNS disorders. nih.gov M1 PAMs have shown potential in preclinical models for rescuing cognitive deficits. scispace.com

M4 PAMs are being investigated as a novel strategy for treating psychosis. morressier.com

Selective M4 antagonists are a promising treatment for Parkinson's disease and dystonia. nih.gov

Selective M5 antagonism may play a role in addressing drug independence behaviors. nih.gov

Furthermore, the application of computational methods and artificial intelligence is emerging as a powerful tool to design highly selective inhibitors for specific mAChR subtypes. receptor.ai

OpportunityDescription
Allosteric Modulation Targeting less conserved allosteric sites allows for the development of highly subtype-selective ligands (agonists and PAMs). nih.govnih.govnih.gov
Targeted Therapies Subtype-selective modulators offer the potential to treat specific disorders (e.g., Alzheimer's, schizophrenia, Parkinson's) with improved side-effect profiles. nih.govnih.gov
Computational Drug Design Advanced computational methods and AI are being used to identify and design novel, highly selective mAChR inhibitors. receptor.ai
Novel Therapeutic Mechanisms Allosteric modulators can offer novel modes of efficacy that are not achievable with traditional orthosteric ligands. nih.gov

Q & A

Q. What is the molecular mechanism of mAChR-IN-1, and how does its IC50 value inform experimental dosing?

this compound is a muscarinic acetylcholine receptor (mAChR) antagonist with a reported half-maximal inhibitory concentration (IC50) of 17 nM, indicating high potency . To design dose-response experiments, researchers should use this IC50 as a reference for determining effective concentrations in vitro (e.g., 10–100 nM ranges). Competitive binding assays or calcium flux assays are recommended to validate antagonistic activity, with controls for off-target effects (e.g., parallel assays against other GPCRs) .

Q. Which experimental models are most suitable for initial pharmacological characterization of this compound?

Primary neuronal cultures or cell lines expressing mAChR subtypes (M1–M5) are standard for assessing subtype selectivity. For functional studies, ex vivo tissue preparations (e.g., ileum smooth muscle for M3 receptor activity) or in vivo models (e.g., cognitive behavioral tests for central mAChR modulation) can be employed. Ensure consistency in model selection by aligning with prior literature on mAChR antagonists .

Q. How can researchers ensure reproducibility when testing this compound in different laboratories?

Document detailed protocols, including buffer compositions (e.g., inclusion of protease inhibitors), incubation times, and receptor expression levels. Share raw data and statistical analyses (e.g., dose-response curves) in supplementary materials. Cross-validate results using orthogonal methods, such as radioligand binding and functional cAMP assays .

Advanced Research Questions

Q. What strategies resolve contradictions between this compound’s in vitro potency and in vivo efficacy?

Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or metabolic instability. Address these by:

  • Conducting pharmacokinetic profiling (plasma half-life, bioavailability) .
  • Comparing tissue-specific receptor occupancy using PET imaging or autoradiography .
  • Replicating conflicting studies under identical conditions (e.g., animal strain, dosing regimen) and performing meta-analyses to identify confounding variables .

Q. How can researchers optimize this compound’s selectivity profile across mAChR subtypes?

Use structure-activity relationship (SAR) studies guided by mAChR subtype homology models. For example:

  • Modify the compound’s tertiary amine group to reduce M2/M4 affinity while retaining M1/M3 activity.
  • Validate selectivity via parallel screening against all five subtypes using transfected cell lines .
  • Employ computational docking simulations to predict binding poses and identify critical residues for selectivity .

Q. What methodological frameworks are critical for integrating this compound into translational studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design preclinical trials:

  • Feasibility : Assess compound stability in biological matrices.
  • Novelty : Compare this compound’s efficacy to existing mAChR antagonists (e.g., pirenzepine).
  • Ethical : Use the lowest effective dose in animal models to minimize toxicity.
  • Relevance : Align with unmet needs in mAChR-related disorders (e.g., Alzheimer’s disease) .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on this compound’s off-target effects?

  • Perform counter-screening against receptors with structural similarities (e.g., adrenergic or histamine receptors).
  • Use concentration-response matrices to distinguish specific vs. nonspecific effects at high doses.
  • Apply Bayesian statistical models to quantify uncertainty in cross-study comparisons .

Q. What are best practices for reporting negative or inconclusive results with this compound?

  • Clearly define statistical thresholds for significance (e.g., p < 0.05 with Bonferroni correction).
  • Disclose all experimental conditions (e.g., temperature, pH) in supplemental materials.
  • Discuss potential confounding factors (e.g., batch-to-batch compound variability) in the limitations section .

Tables for Key Data

Parameter Value/Description Reference
IC50 (mAChR antagonism)17 nM
Recommended in vitro range10–100 nM
Key selectivity assaysRadioligand binding, cAMP assay
Common Pitfalls Solutions
Low in vivo bioavailabilityUse prodrug formulations or nanoparticle delivery systems
Off-target activityCounter-screening + SAR optimization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.